molecular formula C17H24N2O B8600919 6-Methyl-N,N-dicyclopentylnicotinamide

6-Methyl-N,N-dicyclopentylnicotinamide

Cat. No. B8600919
M. Wt: 272.4 g/mol
InChI Key: ZIDIKEIJKCWHHF-UHFFFAOYSA-N
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Patent
US04990518

Procedure details

To a suspension of 6-methylnicotinic acid (1.37 g, 10 mmol) in toluene (10 ml), N,N-dicyclopentylamine (1.84 g, 12 mmol) was added To the homogenous solution obtained, phosphorus oxychloride (0.23 mL, 12 mmol) was injected in dropwise fashion. The reaction mixture was then immersed in an oil-bath at 130° C. and refluxed for 8 h. The reaction flask was cooled and stirred at room temperature. After 16h, the reaction was quenched with water and extracted in ethyl acetate. The organic layer was successively washed with aq. potassium carbonate, water and brine. After drying (MgSO4), the solvent was removed. The crude product (2.5 g) was chromatographed (silica gel, ethyl acetate/acetonitrile 100/1.5) to give the title compound (1.2 g, 44%). IR (KBr)1625, 1590, 1450, 1430, 1375, 1340, 1290, 1130, 840, 750 cm-1 ; 1H NMR (CDCl3) 1.4-2.35 (m, 16H), 2.57 (s, 3H), 3.6-3.9 (m,2H), 7.17 (d, J=8 Hz, 1H), 7.6 (dd,J=3,8 Hz, 1H), and 8.5 ppm (d,J=3 Hz,1H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH:11]1([NH:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:15][CH2:14][CH2:13][CH2:12]1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:16]([CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21]2)[CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
1.84 g
Type
reactant
Smiles
C1(CCCC1)NC1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added To the homogenous solution
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then immersed in an oil-bath at 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled
CUSTOM
Type
CUSTOM
Details
After 16h, the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with aq. potassium carbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product (2.5 g) was chromatographed (silica gel, ethyl acetate/acetonitrile 100/1.5)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=O)N(C2CCCC2)C2CCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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